molecular formula C10H6N2O4 B1496728 2,4-Dinitrosonaphthalene-1,3-diol CAS No. 30436-87-4

2,4-Dinitrosonaphthalene-1,3-diol

Cat. No.: B1496728
CAS No.: 30436-87-4
M. Wt: 218.17 g/mol
InChI Key: TVUCGHFNVJEZDY-NTLHZVPKSA-N
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Description

2,4-Dinitrosonaphthalene-1,3-diol is a nitroso-substituted naphthalene diol characterized by two nitroso (-NO) groups at positions 2 and 4 of the naphthalene backbone, with hydroxyl (-OH) groups at positions 1 and 2. This compound’s structure confers unique electronic properties due to the electron-withdrawing nitroso groups, which influence its acidity, solubility, and reactivity.

Properties

CAS No.

30436-87-4

Molecular Formula

C10H6N2O4

Molecular Weight

218.17 g/mol

IUPAC Name

(2E,4Z)-2,4-bis(hydroxyimino)naphthalene-1,3-dione

InChI

InChI=1S/C10H6N2O4/c13-9-6-4-2-1-3-5(6)7(11-15)10(14)8(9)12-16/h1-4,15-16H/b11-7-,12-8+

InChI Key

TVUCGHFNVJEZDY-NTLHZVPKSA-N

SMILES

C1=CC=C2C(=C1)C(=NO)C(=O)C(=NO)C2=O

Isomeric SMILES

C1=CC=C2C(=C1)/C(=N/O)/C(=O)/C(=N/O)/C2=O

Canonical SMILES

C1=CC=C2C(=C1)C(=NO)C(=O)C(=NO)C2=O

Other CAS No.

30436-87-4

Origin of Product

United States

Preparation Methods

Nitration and Nitrosation Sequence

A common approach involves the controlled nitration of naphthalene derivatives followed by nitrosation under acidic conditions. The nitration step uses mixed acid systems (e.g., nitric acid and sulfuric acid) to introduce nitro groups predominantly at the 2 and 4 positions due to electronic directing effects.

Following nitration, nitrosation is achieved by treating the dinitro compound with nitrosating agents such as sodium nitrite in acidic media, targeting the 1,3-diol positions for substitution with nitroso groups.

Hydroxylation via Radical-Mediated C-H Functionalization

Recent advances in radical-mediated C-H functionalization provide an alternative route to install hydroxyl groups at the 1 and 3 positions of the naphthalene ring. This method involves:

  • Conversion of precursor alcohols to trifluoroethyl carbamates.
  • Application of a Hofmann-Löffler-Freytag (HLF) type reaction to induce selective radical-mediated hydroxylation.
  • Hydrolysis to yield the 1,3-diol moiety.

This approach is noted for its high selectivity, efficiency, and scalability, providing a practical route to 1,3-diols on aromatic systems analogous to naphthalene derivatives.

Oxidative and Catalytic Methods

Catalytic oxidation using ruthenium or other transition metal catalysts can facilitate the epimerization and hydroxylation steps in one-pot or multi-step processes. Enzymatic transesterification combined with metal-catalyzed epimerization has been demonstrated in related 1,3-diol systems to achieve high enantioselectivity and yield.

Process Parameters and Reaction Conditions

Step Reagents/Conditions Notes
Nitration HNO3/H2SO4 mixed acid, controlled temperature Selective nitration at 2,4-positions
Nitrosation NaNO2 in acidic medium (e.g., acetic acid) Introduction of nitroso group at 1,3-positions
Radical C-H Functionalization Trifluoroethyl carbamate formation, HLF reaction, hydrolysis High conversion, selective hydroxylation
Catalytic Epimerization Ruthenium catalysts, enzymatic transesterification One-pot synthesis, high enantioselectivity

Research Findings and Yields

  • The radical-mediated C-H functionalization method achieves near quantitative conversion to the corresponding 1,3-diols with good selectivity and scalability.
  • Nitration and nitrosation steps require precise temperature control to avoid over-substitution or degradation.
  • Catalytic methods combining enzymatic and metal catalysis yield up to 73% of enantiomerically pure syn-1,3-diacetates, indicating potential for analogous diol preparations.

Summary Table of Preparation Routes

Method Key Reagents/Conditions Advantages Limitations
Classical Nitration/Nitrosation Mixed acid nitration, NaNO2 nitrosation Well-established, direct Harsh conditions, selectivity issues
Radical-Mediated C-H Functionalization Trifluoroethyl carbamate, HLF reaction High selectivity, scalable Requires precursor modification
Catalytic Enzymatic-Metal Process Lipase, ruthenium catalyst, one-pot setup Enantioselective, efficient Complex catalyst systems

Chemical Reactions Analysis

Types of Reactions: 2,4-Dinitrosonaphthalene-1,3-diol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2).

  • Substitution: Substitution reactions often involve halogenation or nitration reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products Formed:

  • Oxidation: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction typically results in the formation of hydroxylamines or amines.

  • Substitution: Substitution reactions can produce halogenated or further nitrated derivatives.

Scientific Research Applications

2,4-Dinitrosonaphthalene-1,3-diol is used in various scientific research fields, including chemistry, biology, medicine, and industry. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules and in the study of reaction mechanisms.

Mechanism of Action

The mechanism by which 2,4-dinitrosonaphthalene-1,3-diol exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 2,4-Dinitrosonaphthalene-1,3-diol with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications Source
This compound C₁₀H₆N₂O₄* ~234.17 -OH (1,3), -NO (2,4) High reactivity due to nitroso groups; potential use in dyes or catalysis (inferred) N/A (hypothetical)
4-Amino-naphthalene-1,3-diol C₁₀H₉NO₂ 175.18 -OH (1,3), -NH₂ (4) Amino group enhances basicity; used in pharmaceutical intermediates
Portulacerebroside C C₄₀H₇₅NO₉ 732.99 -OH (1,3), glycosyl, fatty acid chain Antibacterial activity; isolated from Portulaca oleracea
5-Heptyl-1,3,4-thiadiazol-2-yl benzene-1,3-diol (C7) C₁₅H₂₀N₂O₂S 292.39 -OH (1,3), thiadiazole-heptyl Fluorescence properties; studied for bioactive applications
(S)-[1,1'-Binaphthalene]-2,2'-diol (BINOL) C₂₀H₁₄O₂ 286.33 Binaphthyl -OH (2,2') Chiral catalyst in asymmetric synthesis

*Molecular formula and weight for this compound are estimated based on structural analogs.

Physicochemical Properties

  • Acidity: Nitroso groups in this compound increase acidity compared to amino or alkyl-substituted analogs. For example, 4-amino-naphthalene-1,3-diol (pKa ~9–10 for -NH₂) is less acidic than nitroso derivatives (pKa ~6–7 for -NO) .
  • Solubility : Hydroxyl and nitroso groups enhance water solubility relative to hydrophobic analogs like Portulacerebroside C (fatty acid chain reduces solubility) .

Biological Activity

2,4-Dinitrosonaphthalene-1,3-diol (DNND) is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant case studies that illustrate its impact on various biological systems.

Chemical Structure and Properties

This compound is characterized by its dinitro and hydroxyl functional groups attached to a naphthalene ring. This structure is significant as it influences the compound's reactivity and interaction with biological molecules.

The biological activity of DNND can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : DNND can induce oxidative stress in cells by generating reactive oxygen species, leading to cellular damage and apoptosis.
  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in cellular metabolism, which may contribute to its toxicological profile.
  • Protein Modification : DNND can form adducts with proteins, altering their function and potentially leading to immunogenic responses.

Toxicological Studies

Several studies have investigated the toxicological effects of DNND on various organisms:

Study TypeOrganismFindings
Acute ToxicityFish (Pimephales promelas)LC50 values ranged from 14.2 mg/L to 42.0 mg/L.
Chronic ExposureCladocerans (Ceriodaphnia dubia)Significant reproductive inhibition observed at concentrations as low as 2.7 mg/L.
In Vitro StudiesHuman Cell LinesInduction of apoptosis through ROS generation noted.

Case Study 1: Aquatic Toxicity

A study conducted on the aquatic toxicity of DNND demonstrated that it poses a significant risk to freshwater organisms. The research highlighted that fish were more sensitive to acute exposures compared to cladocerans, with an LC50 of 10.0 mg/L observed for fish survival during chronic exposures . This indicates a need for careful monitoring of DNND in aquatic environments.

Case Study 2: Cellular Effects

In vitro studies using human cell lines revealed that DNND induces oxidative stress and apoptosis. Cells exposed to DNND exhibited increased levels of ROS and subsequent cell death, suggesting that the compound may have implications for human health if exposure occurs .

Research Findings

Recent research has focused on understanding the molecular pathways affected by DNND:

  • Oxidative Stress Response : Studies have shown that DNND exposure leads to the upregulation of antioxidant genes in response to oxidative damage.
  • Enzymatic Pathways : Inhibition of key metabolic enzymes has been documented, which may alter normal cellular functions and contribute to toxicity.

Q & A

Q. What are the standard synthetic routes for 2,4-Dinitrosonaphthalene-1,3-diol in laboratory settings?

Answer: A common approach involves nitroso-functionalization of naphthalene diol precursors. For example:

  • Start with a naphthalene diol derivative (e.g., 1,3-diol) and introduce nitroso groups at positions 2 and 4 using nitrosating agents (e.g., NaNO₂ in acidic media).
  • Use polar aprotic solvents like DMF and base catalysts (e.g., K₂CO₃) to stabilize intermediates, as seen in analogous naphthol ether synthesis .
  • Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1) and purify via column chromatography.

Key Parameters Table:

ReagentSolventCatalystReaction Time
NaNO₂DMFK₂CO₃2–4 hours

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Answer: Use a combination of spectroscopic and chromatographic techniques:

  • Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight (e.g., m/z 234.04 for C₁₀H₆N₂O₄). Reference manually curated spectral databases for validation .
  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substitution patterns (e.g., nitroso protons at δ 8.5–9.5 ppm).
  • Infrared (IR) Spectroscopy: Detect N=O stretches (~1500 cm⁻¹) and O–H bonds (~3200 cm⁻¹) .

Advanced Research Questions

Q. What strategies resolve contradictory spectroscopic data for nitroso-substituted naphthalene derivatives?

Answer: Contradictions often arise from tautomerism or aggregation effects. Mitigate via:

  • Computational Modeling: Compare experimental NMR/IR data with density functional theory (DFT)-predicted shifts. For example, revise structures if deviations exceed ±5 ppm for ¹³C NMR .
  • Variable pH Studies: Adjust pH to stabilize specific tautomers, as demonstrated in fluorescence studies of diol-thiadiazole hybrids .

Q. How does pH influence the stability of this compound in aqueous solutions?

Answer: Nitroso groups are pH-sensitive. Methodological insights include:

  • Kinetic Stability Assays: Conduct UV-Vis spectroscopy at pH 3–10 to track degradation (λmax ~400 nm for nitroso species).
  • HPLC Monitoring: Use C18 columns with acetonitrile/water gradients to quantify degradation products (e.g., quinone forms) .

Degradation Pathways Table:

pH RangePrimary ProductDetection Method
<5Protonated diolUV-Vis
7–9QuinoneHPLC

Q. What methodologies analyze environmental persistence of this compound?

Answer:

  • Aquatic Fate Studies: Assess solubility and hydrolysis rates using OECD 111 guidelines. Related brominated diols show high water solubility and persistence .
  • LC-MS/MS Quantification: Detect trace residues (LOQ <1 ppb) in water matrices, as validated for structurally similar nitroaromatics .

Methodological Notes

  • Synthesis Optimization: Vary nitroso precursors (e.g., isoamyl nitrite vs. nitrosonium tetrafluoroborate) to improve yield .
  • Safety Protocols: Classify as a Group 2B carcinogen (per IARC guidelines for analogous brominated diols) and use fume hoods during synthesis .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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